molecular formula C10H10N2O4S B5859269 4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine

Cat. No.: B5859269
M. Wt: 254.26 g/mol
InChI Key: LEUKGJYTDPQZPI-UHFFFAOYSA-N
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Description

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine is a heterocyclic compound that contains a thiophene ring with a nitro group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine typically involves the reaction of a thiophene derivative with a nitro compound and a phenylamine. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrothiophene: Similar structure but lacks the phenyl and amine groups.

    N-phenylthiophene: Contains the phenyl group but lacks the nitro and amine groups.

    2,5-dihydrothiophene: Basic thiophene structure without the nitro, phenyl, and amine groups.

Uniqueness

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine is unique due to the presence of both the nitro and phenyl groups attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-nitro-1,1-dioxo-N-phenyl-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-12(14)10-7-17(15,16)6-9(10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUKGJYTDPQZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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